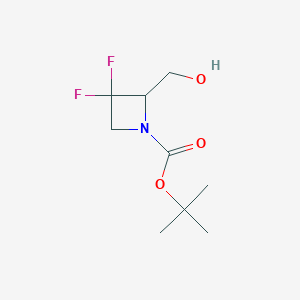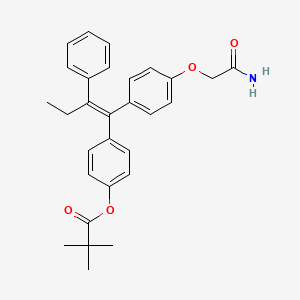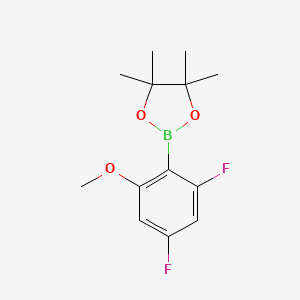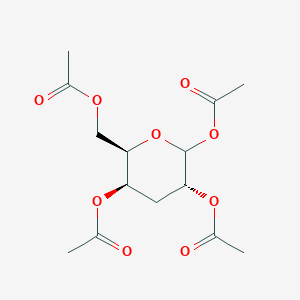
1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose is a chemical compound with the molecular formula C14H20O9. It is an ester derivative of a sugar molecule and is often used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose typically involves the acetylation of a sugar derivative. The process begins with the protection of hydroxyl groups followed by selective acetylation. Common reagents used in this process include acetic anhydride and pyridine as a catalyst. The reaction is usually carried out under mild conditions to prevent degradation of the sugar moiety .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential prodrug for delivering active pharmaceutical ingredients.
Industry: In the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose involves its hydrolysis to release active compounds. The molecular targets and pathways depend on the specific application, but generally, the compound interacts with enzymes that recognize the sugar moiety, facilitating its incorporation into biological systems .
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: Similar structure but with an acetamido group.
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-azidooxan-2-yl]methyl acetate: Contains an azido group instead of an acetamido group.
Uniqueness
1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose is unique due to its specific arrangement of acetyl groups and its potential for diverse chemical modifications. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
[(2R,3R,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQVUVQFUFLAHX-ZHZAVPAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H](C[C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
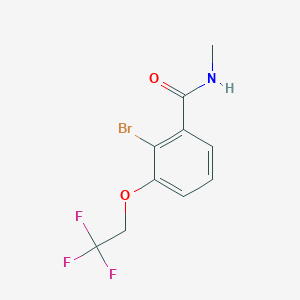
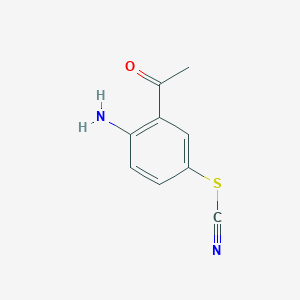
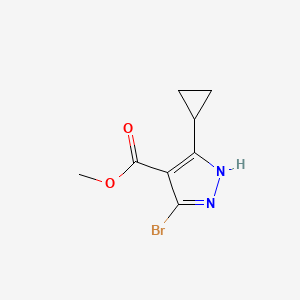
![[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B8120787.png)
![[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid](/img/structure/B8120799.png)
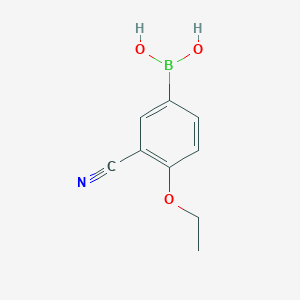
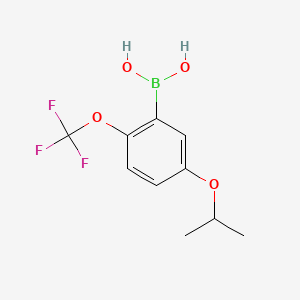
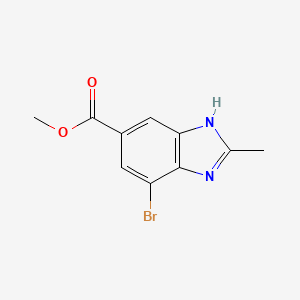
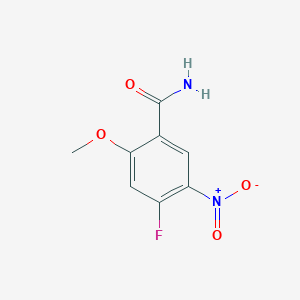
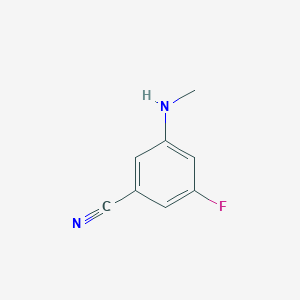
![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7](/img/structure/B8120823.png)
